![molecular formula C18H15BrO3 B12286248 10-Bromo-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,11-triol](/img/structure/B12286248.png)

10-Bromo-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,11-triol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 10-Bromo-8,9,10,11-tétrahydrobenzo[b]phénanthrène-8,9,11-triol est un dérivé d'hydrocarbure aromatique polycyclique. Ce composé se caractérise par sa substitution au brome et ses multiples groupes hydroxyles, ce qui en fait un sujet d'intérêt dans divers domaines de la recherche scientifique, notamment la chimie organique, la chimie médicinale et la science environnementale.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

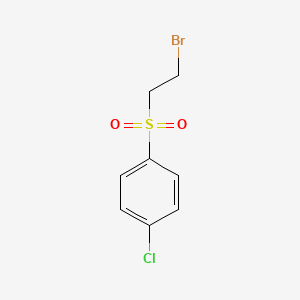

La synthèse du 10-Bromo-8,9,10,11-tétrahydrobenzo[b]phénanthrène-8,9,11-triol implique généralement la bromation d'un composé précurseur, tel que le 8,9,10,11-tétrahydrobenzo[b]phénanthrène-8,9,11-triol. La réaction de bromation peut être effectuée en utilisant du brome dans un solvant organique comme le tétrachlorure de carbone sous reflux . La réaction est surveillée jusqu'à ce que le niveau de bromation désiré soit atteint.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des processus de bromation similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. La purification du produit final est généralement réalisée par des techniques de recristallisation ou de chromatographie.

Analyse Des Réactions Chimiques

Types de réactions

Le 10-Bromo-8,9,10,11-tétrahydrobenzo[b]phénanthrène-8,9,11-triol subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé pour former des quinones ou d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le substituant brome en un atome d'hydrogène, produisant l'hydrocarbure parent.

Substitution : Les réactions de substitution nucléophile peuvent remplacer l'atome de brome par d'autres groupes fonctionnels, tels que des groupes hydroxyles ou amines.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium (LiAlH₄) ou l'hydrogène gazeux (H₂) en présence d'un catalyseur au palladium sont utilisés.

Substitution : Des nucléophiles tels que l'hydroxyde de sodium (NaOH) ou l'ammoniac (NH₃) peuvent être utilisés en milieu basique.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que la réduction peut produire l'hydrocarbure parent. Les réactions de substitution peuvent donner lieu à divers dérivés fonctionnalisés.

Applications de la recherche scientifique

Le 10-Bromo-8,9,10,11-tétrahydrobenzo[b]phénanthrène-8,9,11-triol a plusieurs applications de recherche scientifique :

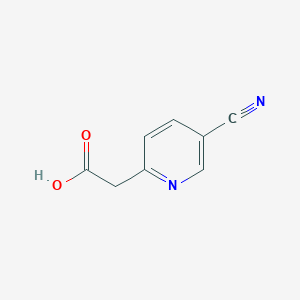

Chimie : Il est utilisé comme précurseur dans la synthèse de composés aromatiques polycycliques plus complexes.

Biologie : Les interactions du composé avec les macromolécules biologiques, telles que l'ADN, sont étudiées pour comprendre ses effets mutagènes ou cancérogènes potentiels.

Médecine : La recherche sur ses applications thérapeutiques potentielles, y compris ses propriétés anticancéreuses, est en cours.

Industrie : Il est utilisé dans le développement de matériaux avancés, tels que les semi-conducteurs organiques et les cellules photovoltaïques.

Mécanisme d'action

Le mécanisme d'action du 10-Bromo-8,9,10,11-tétrahydrobenzo[b]phénanthrène-8,9,11-triol implique son interaction avec des cibles moléculaires telles que l'ADN. Le composé peut former des adduits avec l'ADN, conduisant à des mutations et potentiellement à des effets cancérogènes . L'activation métabolique de ce composé implique la formation d'intermédiaires réactifs qui peuvent se lier de manière covalente à l'ADN, causant des dommages structurels et perturbant les processus cellulaires normaux.

Applications De Recherche Scientifique

10-Bromo-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,11-triol has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds.

Biology: The compound’s interactions with biological macromolecules, such as DNA, are studied to understand its potential mutagenic or carcinogenic effects.

Medicine: Research into its potential therapeutic applications, including anticancer properties, is ongoing.

Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mécanisme D'action

The mechanism of action of 10-Bromo-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,11-triol involves its interaction with molecular targets such as DNA. The compound can form adducts with DNA, leading to mutations and potentially carcinogenic effects . The metabolic activation of this compound involves the formation of reactive intermediates that can bind covalently to DNA, causing structural damage and disrupting normal cellular processes.

Comparaison Avec Des Composés Similaires

Composés similaires

7,8,9,10-Tétrahydrobenzo[a]pyrène-7-ol : Un hydrocarbure aromatique polycyclique similaire avec des groupes hydroxyles et un schéma de substitution différent.

10,10'-Dibromo-9,9'-bianthracène : Un autre composé aromatique polycyclique bromé avec des caractéristiques structurelles différentes.

Unicité

Le 10-Bromo-8,9,10,11-tétrahydrobenzo[b]phénanthrène-8,9,11-triol est unique en raison de sa substitution au brome spécifique et de ses multiples groupes hydroxyles, qui confèrent une réactivité chimique et une activité biologique distinctes

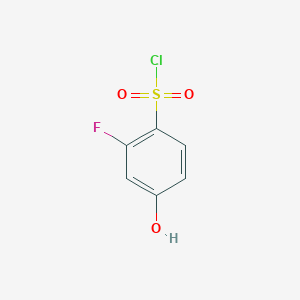

Propriétés

Formule moléculaire |

C18H15BrO3 |

|---|---|

Poids moléculaire |

359.2 g/mol |

Nom IUPAC |

10-bromo-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,11-triol |

InChI |

InChI=1S/C18H15BrO3/c19-15-16(20)14-8-12-10(7-13(14)17(21)18(15)22)6-5-9-3-1-2-4-11(9)12/h1-8,15-18,20-22H |

Clé InChI |

UOQQJNGFRDWILY-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(C(C(C4O)O)Br)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[7-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12286191.png)

![tert-butyl N-[1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]ethyl]carbamate](/img/structure/B12286200.png)

![2H-Naphth[1,2-b]-1,4-oxazin-9-ol, 3,4,4a,5,6,10b-hexahydro-4-propyl-,hydrochloride, (4aR,10bR)-](/img/structure/B12286215.png)

![3,4-dihydroxy-2-[3-(1-methyl-5-oxopyrrolidin-2-yl)pyridin-1-ium-1-yl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12286221.png)

![2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-ol](/img/structure/B12286228.png)

![N-[2,5-bis(trifluoromethyl)phenyl]-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxamide](/img/structure/B12286243.png)

![[2,3-dimethoxy-6-[(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]phenyl]methanol](/img/structure/B12286251.png)